Cas no 893358-41-3 (2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)

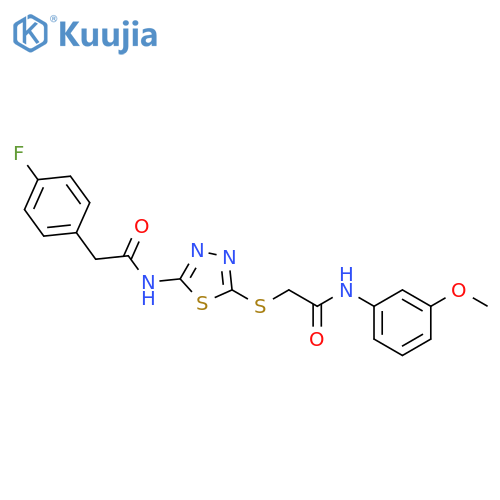

893358-41-3 structure

商品名:2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Benzeneacetamide, 4-fluoro-N-[5-[[2-[(3-methoxyphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-

- 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

- AKOS024613549

- 2-(4-fluorophenyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- SR-01000016517

- 893358-41-3

- SR-01000016517-1

- F1838-3975

- 2-(4-fluorophenyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

- 2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

-

- インチ: 1S/C19H17FN4O3S2/c1-27-15-4-2-3-14(10-15)21-17(26)11-28-19-24-23-18(29-19)22-16(25)9-12-5-7-13(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,26)(H,22,23,25)

- InChIKey: ZTBDBNAEVHEGDU-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC2=NN=C(SCC(NC3=CC=CC(OC)=C3)=O)S2)=O)=CC=C(F)C=C1

計算された属性

- せいみつぶんしりょう: 432.07261093g/mol

- どういたいしつりょう: 432.07261093g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 147Ų

2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1838-3975-5μmol |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-15mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-4mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-40mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-25mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-10μmol |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-50mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-3mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-20μmol |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1838-3975-10mg |

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |

893358-41-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

893358-41-3 (2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 55290-64-7(Dimethipin)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量